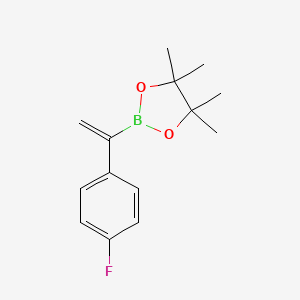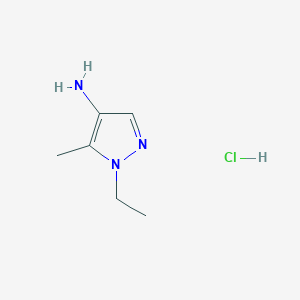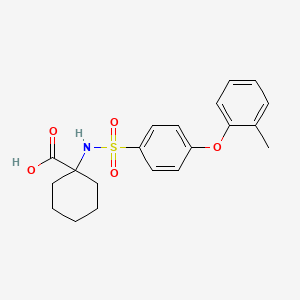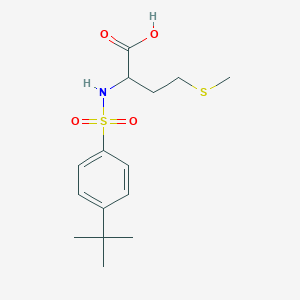
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is also known as 1-(4-Fluorophenyl)vinylboronic acid pinacol ester . Its molecular weight is 248.11 .
Chemical Reactions Analysis
The compound is known to be a reactant for Suzuki-Miyaura coupling reactions . It’s also used in the preparation of biologically and pharmacologically active molecules and conjugate addition reactions .Physical and Chemical Properties Analysis
The compound has a boiling point of 277.8°C at 760 mmHg and a melting point of 38-42°C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Selective Synthesis Applications
A study by Szudkowska‐Fratczak et al. (2014) discusses the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using a palladium-catalyzed Suzuki–Miyaura cross-coupling method, involving 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. This compound serves as a versatile vinyl building block, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over the Heck coupling process (Szudkowska‐Fratczak et al., 2014).
Catalytic Applications
Fritschi et al. (2008) report on the preparation of 4,4,5,5-Tetraphenyl-1,3,2-dioxaborolane and its effectiveness in catalyzing the hydroboration of alkenes under certain conditions, forming stable organoboronate esters. This highlights the compound's potential as a catalyst in organic synthesis and its applicability in creating diverse organoboronate esters (Fritschi et al., 2008).
Application in Synthesis of N-Allylic Hydroxylamines
Pandya et al. (2003) explored the use of vinylboronic esters of pinacol (including 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) in the activation with dimethylzinc for the nucleophilic addition to nitrones. This process results in the efficient production of N-allylic hydroxylamines, a significant advancement in the synthesis of this compound class (Pandya et al., 2003).
Thermal Neutron Detection
Mahl et al. (2018) discuss the synthesis of a novel 10 B enriched molecule, incorporating 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, for enhanced thermal neutron detection. This application in radiation detection technology signifies a novel use of the compound in the field of nuclear physics and materials science (Mahl et al., 2018).
Polymer Synthesis Applications
In a study by Das et al. (2015), novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized. These derivatives were used to synthesize boron-containing resveratrol analogues and conjugated polyenes, potentially useful in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, indicating a broad spectrum of potential biological activities .
Mode of Action
It is known to be a reactant for suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through this mechanism.
Biochemical Pathways
Given its role in suzuki-miyaura coupling reactions , it may be involved in the synthesis of biologically and pharmacologically active molecules.
Result of Action
Given its use in the preparation of biologically and pharmacologically active molecules , it may contribute to a variety of biological effects depending on the specific molecules synthesized.
Action Environment
It’s worth noting that the compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and temperature variations.
Biochemische Analyse
Biochemical Properties
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as palladium-catalyzed reactions . The nature of these interactions involves the formation of transient complexes that enable the efficient transfer of functional groups, enhancing the overall reaction efficiency.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in metabolic pathways and cellular growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s boron atom plays a crucial role in these interactions, forming reversible covalent bonds with target molecules. This binding can lead to changes in enzyme activity, substrate specificity, and overall cellular function. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular signaling and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, leading to more efficient biochemical reactions and cellular responses.
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROZDXKAQJDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660324 | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-55-4 | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)

![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)


![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)



![3-PENTYL-2-((1E,3E)-5-[3-PENTYL-1,3-BENZOXAZOL-2(3H)-YLIDENE]-1,3-PENTADIENYL)-1,3-BENZOXAZOL-3-IUM IODIDE](/img/structure/B1387891.png)
